2-Chloro-2,5-dimethylhexane
Overview
Description
2-Chloro-2,5-dimethylhexane is a chemical compound with the molecular formula C8H17Cl . It has an average mass of 148.674 Da and a monoisotopic mass of 148.101883 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2,5-dimethylhexane consists of a hexane chain with two methyl groups attached to the second carbon atom and a chlorine atom attached to the same carbon .Scientific Research Applications
Combustion Chemistry
A significant application of 2-Chloro-2,5-dimethylhexane is in combustion chemistry. Sarathy et al. (2014) conducted a comprehensive study on the combustion behavior of iso-paraffinic molecular structures, including 2,5-dimethylhexane, to understand the combustion characteristics of real fuels under varied conditions (Sarathy et al., 2014).
Conformational Analysis
Conformational analysis of 2-Chloro-2,5-dimethylhexane has been a topic of interest. Crowder (1989) performed molecular mechanics calculations on this compound, comparing the results with vibrational spectra to understand its conformational behavior (Crowder, 1989).
Synthesis and Chemistry Education
The compound has been used in educational settings to teach students about SN1 reactions. Wagner and Marshall (2010) developed a laboratory experiment where students synthesized 2,5-dichloro-2,5-dimethylhexane to understand unimolecular nucleophilic substitution (Wagner & Marshall, 2010).
Vibrational Spectroscopy
2-Chloro-2,5-dimethylhexane's vibrational spectroscopy has been studied to understand its physical and chemical properties. Crowder and Richardson (1982) analyzed its liquid and solid-state infrared spectra and liquid-state Raman spectra (Crowder & Richardson, 1982).
Pharmacological Research
Zhang Chan-jun (2006) synthesized heteroretinoids from 2,5-dichloro-2,5-dimethylhexane for new drug screening, highlighting its potential in medicinal chemistry (Zhang Chan-jun, 2006).
Photoionization Mass Spectrometry
Research by Rotavera et al. (2014) used 2,5-dimethylhexane in photoionization mass spectrometric measurements to study reaction pathways in low-temperature oxidation (Rotavera et al., 2014).
Chemical Catalysis
Yang et al. (2000) explored the role of chloro compounds like 2-Chloro-2,5-dimethylhexane in catalytic systems for ethylene trimerization, demonstrating its importance in industrial chemical processes (Yang et al., 2000).
Industrial Catalysis
Lugstein et al. (1999) investigated the hydrocracking and hydroisomerization of compounds including 2,5-dimethylhexane on Ni-containing zeolites, an important process in the petroleum industry (Lugstein et al., 1999).
Synthesis of Novel Compounds
Faul et al. (2001) identified retinoids synthesized from 2,5-dichloro-2,5-dimethylhexane as potent agonists for treating type II diabetes, demonstrating the compound's utility in novel drug synthesis (Faul et al., 2001).
Safety And Hazards
2-Chloro-2,5-dimethylhexane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-chloro-2,5-dimethylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDRJZPEYTXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183580 | |
Record name | 2-Chloro-2,5-dimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,5-dimethylhexane | |
CAS RN |
29342-44-7 | |
Record name | 2-Chloro-2,5-dimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2,5-dimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2,5-dimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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